![molecular formula C17H13N3O3S B2354407 N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxol-5-carboxamid CAS No. 2034239-11-5](/img/structure/B2354407.png)
N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H13N3O3S and its molecular weight is 339.37. The purity is usually 95%.
The exact mass of the compound N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fungizide Aktivität
Diese Verbindung wurde bei der Entwicklung und Synthese neuer N-(Thiophen-2-yl)nicotinamid-Derivate verwendet . Diese Derivate haben im Gewächshaus eine hervorragende fungizide Aktivität gegen Gurken-Falschen Mehltau (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) gezeigt . Insbesondere zeigten die Verbindungen 4a (EC 50 = 4,69 mg/L) und 4f (EC 50 = 1,96 mg/L) eine höhere fungizide Aktivität als sowohl Diflumetorim (EC 50 = 21,44 mg/L) als auch Flumorph (EC 50 = 7,55 mg/L) .
Therapeutische Bedeutung
Thiophen und seine substituierten Derivate, einschließlich der vorliegenden Verbindung, haben ein breites Spektrum an therapeutischen Eigenschaften gezeigt . Sie wurden als Anti-Inflammatorisches, Anti-Psychotisches, Anti-Arrhythmisches, Anti-Angst, Anti-Pilz, Antioxidans, Estrogen-Rezeptor-Modulierendes, Anti-Mitotisches, Anti-Mikrobielles, Kinase-Inhibitor und Anti-Krebsmittel beschrieben .
Medikamentenentwicklung und -forschung
Die Verbindung wurde bei der Entwicklung und Entdeckung neuer Arzneimittelmoleküle verwendet . Der heterocyclische Charakter der Verbindung macht sie zu einem wichtigen Leitmolekül für die weitere strukturelle Optimierung .
Materialwissenschaftliche Anwendungen
Thiophen und seine Derivate finden Anwendungen in der Materialwissenschaft . Der schwefelhaltige Heterocyclus Thiophen wird oft bei der Entwicklung und Synthese neuer Materialien verwendet .
Quantenchemische Studien
Die Verbindung wurde bei der geometrischen Optimierung synthetisierter Moleküle verwendet, gefolgt von der Berechnung verschiedener quantenchemischer Parameter durch Dichtefunktionaltheorie (DFT)-Berechnungen .
Zytotoxische Wirkungen
Einige Derivate der Verbindung zeigten unterschiedliche zytotoxische Wirkungen gegenüber Lungenkarzinom .
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit significant activity against certain types of bacteria and cancer cells
Mode of Action
It is known that the compound interacts with its targets at a molecular level, potentially altering their function and leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical environment.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets a protein involved in a particular signaling pathway, it could disrupt that pathway and affect downstream processes .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, or the proportion of the compound that enters circulation and can have an active effect.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a protein necessary for cell division, it could lead to cell cycle arrest and apoptosis
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules can influence the compound’s interactions with its targets .
Eigenschaften
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-17(11-3-4-13-14(8-11)23-10-22-13)20-9-12-16(19-6-5-18-12)15-2-1-7-24-15/h1-8H,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGHDGJAYPQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

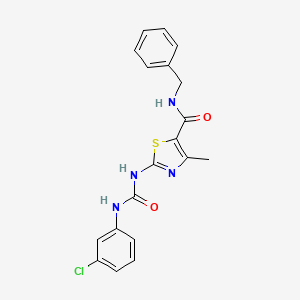
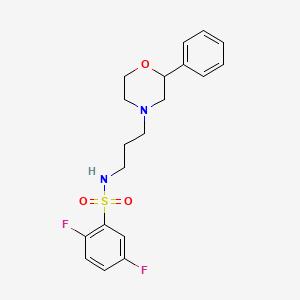
![N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2354332.png)

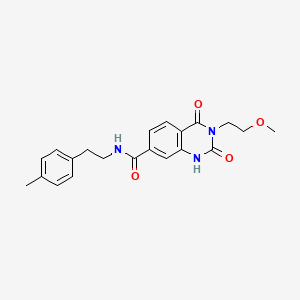
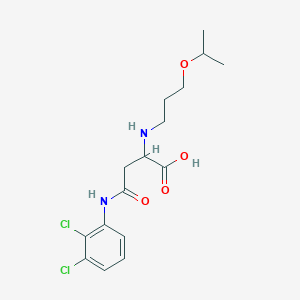
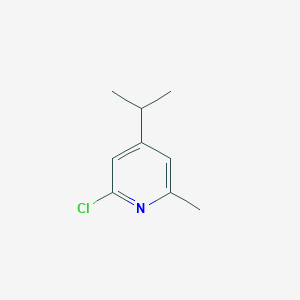
![METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE](/img/structure/B2354340.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)
![5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole](/img/structure/B2354343.png)
![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)
![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)

